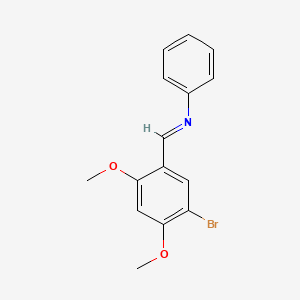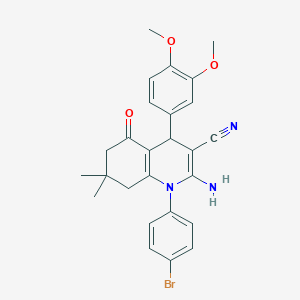![molecular formula C26H23NO5 B15011600 3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15011600.png)
3-hydroxy-1,5-bis(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its pyrrolidinone core structure. This compound features multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Core: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Functional Group Introduction: Subsequent steps would introduce the hydroxy, methoxyphenyl, and methylbenzoyl groups through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the methylbenzoyl moiety can be reduced to an alcohol.
Substitution: Aromatic substitution reactions can modify the methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Use in the synthesis of advanced materials or as a specialty chemical.
作用機序
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1,5-Bis(4-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: A closely related compound with similar structural features.
3-Hydroxy-1,5-bis(4-methoxyphenyl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: Differing by the absence of the methyl group in the benzoyl moiety.
Uniqueness
The unique combination of functional groups in 3-HYDROXY-1,5-BIS(4-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C26H23NO5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23NO5/c1-16-4-6-18(7-5-16)24(28)22-23(17-8-12-20(31-2)13-9-17)27(26(30)25(22)29)19-10-14-21(32-3)15-11-19/h4-15,23,28H,1-3H3/b24-22- |
InChIキー |
PHOYUGGUXHBPJT-GYHWCHFESA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide](/img/structure/B15011524.png)

![4-[(E)-(Phenylimino)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B15011537.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B15011545.png)
![2-[(4-fluoro-3-nitrobenzyl)sulfanyl]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15011559.png)
![4-{[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B15011564.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15011565.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15011567.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15011569.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B15011572.png)


![N-(3,5-dibromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B15011603.png)
![3,6-Diamino-2-(4-bromobenzoyl)-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15011618.png)
